oxalic acid tert-butyl N-{9-azabicyclo[5.3.1]undecan-11-yl}carbamate
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Overview
Description
“tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid” is a chemical compound with the CAS Number: 1803596-32-8 . It has a molecular weight of 358.44 . The IUPAC name of this compound is tert-butyl (9-azabicyclo [5.3.1]undecan-11-yl)carbamate oxalate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O2.C2H2O4/c1-15(2,3)19-14(18)17-13-11-7-5-4-6-8-12(13)10-16-9-11;3-1(4)2(5)6/h11-13,16H,4-10H2,1-3H3,(H,17,18);(H,3,4)(H,5,6) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis for Peptidomimetic Applications : A study describes an efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics useful in peptide-based drug discovery. The synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane demonstrates the compound's potential in medicinal chemistry (Mandal et al., 2005).
Introduction of Boc Protecting Group in Amines : Research on tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) explores its use as a reagent for preparing N-Boc-amino acids. Its solid form and stability offer advantages over traditional reagents in amino acid synthesis (Rao et al., 2017).
Molecular Structure and Crystallographic Studies : The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through single-crystal X-ray diffraction analysis, showing its potential for detailed structural analysis in organic chemistry (Moriguchi et al., 2014).
Use in Curtius Rearrangement for Protected Amines : A study demonstrates the use of tert-butyl carbamate in the Curtius rearrangement, highlighting its role in synthesizing protected amino acids. This method is compatible with a variety of substrates, underlining its versatility in organic synthesis (Lebel & Leogane, 2005).
Role in Synthesis of Complex Organic Compounds : The compound's utility is evident in the synthesis of complex organic molecules like 7-azabicyclo[2.2.1]heptane derivatives, showcasing its application in the synthesis of specialized organic structures (Gómez-Sánchez et al., 2007).
Environmental Applications in Deprotection Reactions : Aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates, highlighting an environmentally benign method that maintains the stereochemical integrity of substrates. This finding is significant in green chemistry applications (Li et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2.C2H2O4/c1-15(2,3)19-14(18)17-13-11-7-5-4-6-8-12(13)10-16-9-11;3-1(4)2(5)6/h11-13,16H,4-10H2,1-3H3,(H,17,18);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWQJUJVYYRHTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCCCC1CNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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